N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide
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Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a cyclopropanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the intermediate compound.
Formation of the Cyclopropanesulfonamide Moiety: This step involves the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: Similar structure but lacks the fluorophenyl and cyclopropanesulfonamide groups.
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)acetamide: Similar structure but lacks the cyclopropanesulfonamide group.
Uniqueness
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide is unique due to the presence of the fluorophenyl group and the cyclopropanesulfonamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-13-4-1-3-12(9-13)10-14(19-8-2-5-16(19)20)11-18-23(21,22)15-6-7-15/h1,3-4,9,14-15,18H,2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNKHFLUTYMWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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